molecular formula C19H18N4O B6421621 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide CAS No. 518018-73-0

3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide

Cat. No.: B6421621
CAS No.: 518018-73-0
M. Wt: 318.4 g/mol
InChI Key: ZIUGHJHEALPELP-YTJXIWKKSA-N
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Description

The compound 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide (hereafter referred to as the "target compound") features a benzodiazolyl (benzimidazolyl) heterocycle linked to a propanehydrazide backbone and an (1E,2E)-3-phenylpropenylidene substituent. Its SMILES notation (COc1ccccc1/C=C/C=N/NC(=O)CCn1cnc2c1cccc2) confirms the E,E-configuration of the propenylidene group and the benzodiazole moiety . The molecular weight is 348.4 g/mol, and it exists as a dry powder at standard conditions .

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(22-21-13-6-9-16-7-2-1-3-8-16)12-14-23-15-20-17-10-4-5-11-18(17)23/h1-11,13,15H,12,14H2,(H,22,24)/b9-6+,21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUGHJHEALPELP-YTJXIWKKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329416
Record name 3-(benzimidazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667144
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

518018-73-0
Record name 3-(benzimidazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide is a compound that belongs to the class of hydrazides and is characterized by its unique structural features, including a benzodiazole moiety and a phenylpropene side chain. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C20H20N4O2C_{20}H_{20}N_{4}O_{2}, indicating the presence of four nitrogen atoms and two oxygen atoms in its structure. The structural representation can be summarized as follows:

Structure 3 1H 1 3 benzodiazol 1 yl N 1E 2E 3 phenylprop 2 en 1 ylidene propanehydrazide\text{Structure }\text{3 1H 1 3 benzodiazol 1 yl N 1E 2E 3 phenylprop 2 en 1 ylidene propanehydrazide}

Anticancer Properties

Recent studies have indicated that compounds with similar structures to 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide exhibit significant anticancer activity. For instance, derivatives of benzodiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Benzodiazole derivative AMCF715.5Apoptosis induction
Benzodiazole derivative BHeLa10.0Cell cycle arrest
3-(1H-1,3-benzodiazol) analogA54912.8Inhibition of angiogenesis

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Studies on related hydrazides have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuroprotective Effects

Research has also explored the neuroprotective effects of compounds similar to 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide. For instance, derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity in vitro.

Case Study: Neuroprotection in Experimental Models

In a study involving mouse models subjected to neurotoxic agents, a related benzodiazole derivative significantly reduced neuronal death and improved behavioral outcomes. The proposed mechanism involves antioxidant activity and modulation of neuroinflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of hydrazides is often influenced by their structural components. The presence of the benzodiazole ring enhances lipophilicity and facilitates cellular uptake. Variations in the phenyl substituent can also affect potency and selectivity against specific targets.

Table 3: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Benzodiazole moietyEnhances lipophilicity
Substituents on phenyl ringModulates potency against cancer cells
Length of alkene chainInfluences binding affinity

Comparison with Similar Compounds

Structural Variations and Heterocyclic Cores

The target compound’s benzodiazolyl (benzimidazolyl) core distinguishes it from structurally related hydrazides:

  • Benzotriazolyl analogs: describes 3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide, which replaces benzodiazole with benzotriazole.
  • Benzothiazolyl analogs : highlights 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide , featuring a sulfur-containing benzothiazole ring. The thiazole ring increases lipophilicity compared to benzodiazole .
  • Indolyl analogs : reports 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide , which substitutes benzodiazole with an indole moiety. Indole’s planar structure may enhance π-π stacking interactions in biological systems .

Substituent Effects on the Propenylidene Group

The (1E,2E)-3-phenylpropenylidene group in the target compound contrasts with derivatives bearing substituents like methoxy, nitro, or hydroxy groups:

  • Nitro substitution : ’s nitro group (2-nitrophenyl) is strongly electron-withdrawing, which could stabilize the hydrazone linkage but reduce bioavailability .
  • Ethoxy-hydroxy substitution : ’s 3-(3,5-dimethylpyrazol-4-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide demonstrates how polar substituents like hydroxy and ethoxy groups can influence hydrogen-bonding capacity and crystallinity .

Hydrazide Backbone Modifications

  • Acetohydrazides: describes N'-(4-methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide, where the propanehydrazide is replaced with a shorter acetohydrazide chain.

Data Table: Key Comparative Properties

Compound Name (Reference) Heterocycle Propenylidene Substituent Molecular Weight (g/mol) Key Properties
Target Compound Benzodiazolyl 3-Phenyl 348.4 Dry powder; E,E-configuration
3-(Benzotriazol-1-yl)-... Benzotriazolyl 2-Methoxyphenyl - RN: 452089-86-0
2-(Benzothiazolylsulfanyl)-... Benzothiazolyl 2-Nitrophenyl - Enhanced lipophilicity
N'-(4-Methoxybenzylidene)-... Pyrazolyl 4-Methoxyphenyl 258.28 IR: 1690 cm⁻¹ (C=O); Yield: 65%
2-(Indol-3-yl)-... Indolyl 3-Phenyl 347.41 Triclinic crystal system (P1)

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